Fmoc-hydroxy-tic-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

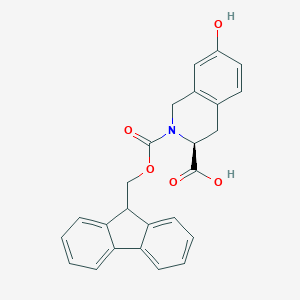

Fmoc-hydroxy-tic-oh, also known as fluorenylmethyloxycarbonyl-hydroxy-tetrahydroisoquinoline-carboxylic acid, is a derivative of tetrahydroisoquinoline. It is commonly used in peptide synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Applications De Recherche Scientifique

Scientific Research Applications

-

Peptide Synthesis

- Fmoc-hydroxy-tyrosine is instrumental in synthesizing peptides and proteins. It serves as a protecting group that enhances the efficiency and yield of peptide chains.

- Case Study : In a study on Angiotensin II analogues, Fmoc-hydroxy-tyrosine was incorporated into constrained building blocks using solid-phase peptide synthesis, demonstrating its utility in developing biologically active peptides .

-

Biological Research

- This compound aids in studying protein-protein interactions and enzyme mechanisms. Its derivatives are often used to investigate the functional roles of specific amino acids in biological systems.

- Example : Research involving opioid-neurotensin multitarget peptides has shown that Fmoc-hydroxy-tyrosine can modify binding affinities at neurotensin receptors, indicating its relevance in pharmacological studies .

-

Drug Development

- Fmoc-hydroxy-tyrosine is crucial in developing peptide-based drugs and therapeutic agents, particularly those targeting specific biological pathways.

- Data Table: Drug Development Applications

Application Type Description Antihypertensive Agents Used in synthesizing analogues of Angiotensin II Anticancer Drugs Involved in creating peptides that target cancer cells Pain Management Contributes to developing peptides for pain relief

-

Industrial Applications

- The compound is utilized in producing synthetic peptides for both research and commercial purposes, enhancing the availability of peptide-based products in various fields.

- Example : The use of Fmoc-hydroxy-tyrosine has been reported in the synthesis of liposomal drug delivery systems, improving the efficacy of drug formulations .

-

Analytical Chemistry

- It aids in developing analytical methods for detecting and quantifying biological molecules, improving research accuracy.

- Researchers have utilized this compound to enhance the sensitivity of assays designed to measure peptide concentrations in biological samples.

Mécanisme D'action

Target of Action

The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .

Mode of Action

The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound. Additionally, the presence of other reactive compounds can also influence its action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-hydroxy-tic-oh typically involves multiple stepsThe final step involves carboxylation to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-hydroxy-tic-oh undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-hydroxy-tic-oh: Uses tert-butyloxycarbonyl as a protecting group, which is acid-labile.

Cbz-hydroxy-tic-oh: Uses benzyloxycarbonyl as a protecting group, which is removed by hydrogenolysis.

Uniqueness

Fmoc-hydroxy-tic-oh is unique due to its base-labile fluorenylmethyloxycarbonyl group, which allows for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where other protecting groups might not be as effective .

Activité Biologique

Fmoc-hydroxy-tic-oh (Fmoc-Tic-OH), a derivative of the amino acid tyrosine, is widely utilized in peptide synthesis due to its unique properties. This article explores its biological activity, synthesis applications, and potential therapeutic implications, supported by relevant case studies and research findings.

Chemical Characteristics

This compound has the chemical formula C25H21NO5 and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances the compound's hydrophobicity and stability during solid-phase peptide synthesis (SPPS), making it a preferred choice for researchers in peptide chemistry .

Biological Activity Overview

While this compound itself may not exhibit significant biological activity, it serves as a crucial building block for peptides that do. The biological functions of these peptides can include:

- Signaling Pathways : Peptides synthesized with Fmoc-Tic-OH have been implicated in various cellular signaling pathways, particularly those involving neurotransmitter precursors.

- Antioxidant Properties : Compounds derived from hydroxy-tyrosine have been studied for their antioxidant effects, which could be beneficial in treating neurodegenerative diseases.

- Therapeutic Applications : The ability to modify peptides with Fmoc-Tic-OH allows for the exploration of new therapeutic agents, particularly in pain management and cancer treatment .

Table of Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Boc-hydroxy-tyrosine | Tert-butyloxycarbonyl protecting group | More soluble but less stable than Fmoc derivatives |

| Ac-hydroxy-tyrosine | Acetylated form of hydroxy-tyrosine | Simplicity makes it popular in biological studies |

| Z-hydroxy-tyrosine | Benzyloxycarbonyl protecting group | Different reactivity profiles compared to Fmoc |

| TFA-hydroxy-tyrosine | Trifluoroacetic acid derivative | Useful for specific applications requiring acidic conditions |

Case Studies

- Neurotensin and Opioid Fusion Peptides : A study explored the fusion of neurotensin analogs with opioid ligands. Modifications including the incorporation of hydroxy-tyrosine residues significantly enhanced receptor selectivity and efficacy in pain relief. The hybrid peptides demonstrated prolonged antinociceptive effects in mouse models, highlighting the therapeutic potential of such modifications .

- Hydrogel Applications : Research on hydrogels derived from Fmoc-dipeptides, including Fmoc-Tic-OH, revealed their effectiveness as biocompatible matrices for tissue engineering. These hydrogels supported cell growth and differentiation, indicating their potential use in regenerative medicine .

- Antifungal Activity : Peptides synthesized from tryptic hydrolysates showed promising antifungal properties against various pathogens. Although not directly related to Fmoc-Tic-OH, these findings underscore the importance of peptide modifications in enhancing biological activity .

Research Findings

Recent studies have focused on the synthesis and application of peptides containing Fmoc-Tic-OH:

- Peptide Synthesis : The robust stability during synthesis allows for the introduction of unnatural amino acids into proteins, facilitating the study of specific modifications on biological functions.

- Therapeutic Development : Ongoing research aims to develop bioactive peptide mimetics using Fmoc-Tic-OH, targeting various diseases including cancer and pain-related disorders .

Propriétés

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.